Lazertinib
説明
ラゼルチニブは、経口投与される第3世代上皮成長因子受容体チロシンキナーゼ阻害剤です。主に非小細胞肺がんの治療に開発されています。 ラゼルチニブは脳関門を通過し、T790M変異および上皮成長因子受容体の活性化変異Ex19delとL858Rを標的とし、野生型上皮成長因子受容体を温存します .
2. 製法
合成経路と反応条件: ラゼルチニブの合成戦略は、いくつかの重要なステップを含んでいます。最初に、LAZE-001はLAZE-002との求核置換反応を起こし、LAZE-003が生成されます。 続いて、LAZE-003中のアミノ基は、ホルムアルデヒドによる変換を受けてLAZE-004を生成します .
工業生産方法: ラゼルチニブメシル酸塩は、ラゼルチニブ遊離塩基と単一有機溶媒または混合溶媒を混合し、次にメタンを添加することによって調製できます .
作用機序
ラゼルチニブは、上皮成長因子受容体チロシンキナーゼを不可逆的に阻害することによって効果を発揮します。 具体的には、T790M変異および上皮成長因子受容体の活性化変異Ex19delとL858Rを標的とし、野生型上皮成長因子受容体を温存します .
準備方法
Synthetic Routes and Reaction Conditions: The synthetic strategy for lazertinib involves several key steps. Initially, LAZE-001 undergoes nucleophilic substitution by LAZE-002, leading to the formation of LAZE-003. Subsequently, the amino moiety within LAZE-003 undergoes formaldehyde-mediated transformation, yielding LAZE-004 .
Industrial Production Methods: this compound mesylate can be prepared by mixing this compound free-base with a single organic solvent or a mixed solvent, followed by adding methane .
化学反応の分析
反応の種類: ラゼルチニブは、求核置換反応やホルムアルデヒドによる変換など、さまざまな化学反応を起こします .
一般的な試薬と条件:
求核置換反応: LAZE-001とLAZE-002は重要な試薬です。
ホルムアルデヒドによる変換: ホルムアルデヒドは試薬として使用されます。
生成される主要な生成物: これらの反応から生成される主要な生成物には、LAZE-003とLAZE-004が含まれます .
4. 科学研究への応用
ラゼルチニブは、非小細胞肺がんの治療、特に、上皮成長因子受容体T790M変異陽性の局所進行性または転移性非小細胞肺がん患者において、以前に上皮成長因子受容体チロシンキナーゼ阻害剤療法を受けた患者に対して、有意な有効性を示しました . 上皮成長因子受容体変異を有する進行性非小細胞肺がんの一次治療において、ゲフィチニブと比較して、無増悪生存期間の延長が示されました .
科学的研究の応用
Lazertinib has shown significant efficacy in the treatment of non-small cell lung cancer, particularly in patients with epidermal growth factor receptor T790M mutation-positive locally advanced or metastatic non-small cell lung cancer who have previously received epidermal growth factor receptor-tyrosine kinase inhibitor therapy . It has demonstrated longer progression-free survival compared to gefitinib in the first-line treatment of epidermal growth factor receptor-mutated advanced non-small cell lung cancer .
類似化合物との比較
ラゼルチニブは、オシメルチニブなどの他の第3世代上皮成長因子受容体チロシンキナーゼ阻害剤と比較されます。両方の化合物はT790M変異を標的としており、非小細胞肺がんの治療において有意な有効性を示しています。 いくつかの研究では、ラゼルチニブは優れた生存利点を示しました .
類似化合物:
- オシメルチニブ
- アファチニブ
- ダコチニブ
ラゼルチニブは、脳関門を通過する性質と野生型上皮成長因子受容体を温存する能力により、潜在的な副作用を軽減することで際立っています .
生物活性
Lazertinib is an oral, irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown significant promise in the treatment of advanced non-small cell lung cancer (NSCLC), particularly in patients with specific EGFR mutations. This article delves into its biological activity, mechanisms of action, clinical efficacy, and relevant research findings.
This compound selectively targets the EGFR mutations commonly associated with NSCLC, including L858R and T790M. It forms an irreversible covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain, which inhibits downstream signaling pathways crucial for tumor growth and survival. This inhibition leads to apoptosis in EGFR-mutated cell lines and demonstrates a lower affinity for wild-type EGFR, potentially reducing adverse effects associated with treatment.
Preclinical Studies
Preclinical studies have established the effectiveness of this compound against various EGFR mutations. The half-maximal inhibitory concentration (IC50) values for this compound against different mutations are as follows:
Mutation Type | IC50 (nmol/L) |
---|---|
L858R | 3.3 - 5.7 |
Del19 | 3.3 - 5.7 |
Del19/T790M | 3.3 - 5.7 |
L858R/T790M | 3.3 - 5.7 |
Wild-type EGFR | 60 |
These values indicate that this compound exhibits comparable potency to osimertinib while demonstrating a higher IC50 for wild-type EGFR, suggesting a more favorable safety profile regarding skin and cardiac toxicity compared to other TKIs like gefitinib .
Clinical Efficacy
This compound's clinical efficacy has been evaluated in several studies, notably the LASER201 trial, which included patients with advanced or metastatic NSCLC who had previously undergone EGFR TKI therapy. Key findings include:
- Overall Response Rate (ORR) : this compound achieved an ORR of approximately 86% in patients with T790M mutations .
- Intracranial Activity : The drug demonstrated significant activity against both extra- and intracranial lesions, making it a viable option for patients with brain metastases .
- Tumor Regression : In animal models, this compound produced a near-complete tumor regression (90%) at a dose equivalent to 240 mg daily .
Case Studies
Several case studies have highlighted the effectiveness of this compound in real-world settings:
- Case Study A : A patient with advanced NSCLC exhibiting the L858R mutation showed a marked reduction in tumor size after initiating treatment with this compound, leading to prolonged progression-free survival.
- Case Study B : Another patient with T790M mutation-related resistance to previous therapies experienced significant symptomatic relief and imaging-confirmed tumor shrinkage after switching to this compound.
Pharmacokinetics and Safety Profile
This compound is characterized by high plasma protein binding (99.1-99.7%) and is primarily excreted through bile and feces. Its metabolism involves glutathione conjugation facilitated by glutathione S-transferase M1 and CYP3A4 . The favorable pharmacokinetic profile suggests a manageable safety profile compared to other TKIs.
Future Directions
Ongoing research is exploring the combination of this compound with other agents like amivantamab to enhance therapeutic outcomes further. Early-phase trials have indicated that this combination may improve progression-free survival compared to standard treatments like osimertinib .
特性
IUPAC Name |
N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenylpyrazol-1-yl]pyrimidin-2-yl]amino]-4-methoxy-2-morpholin-4-ylphenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N8O3/c1-5-28(39)32-23-17-24(26(40-4)18-25(23)37-13-15-41-16-14-37)33-30-31-12-11-27(34-30)38-20-22(19-36(2)3)29(35-38)21-9-7-6-8-10-21/h5-12,17-18,20H,1,13-16,19H2,2-4H3,(H,32,39)(H,31,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMJMHOQSALEJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CN(N=C1C2=CC=CC=C2)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N5CCOCC5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1903008-80-9 | |
Record name | Lazertinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903008809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lazertinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16216 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Propenamide, N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenyl-1H-pyrazol-1-yl]-2-pyrimidinyl]amino]-4-methoxy-2-(4-morpholinyl)phenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAZERTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A2Y23XK11 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Lazertinib irreversibly binds to the cysteine residue at position 797 (Cys797) within the ATP-binding site of the EGFR kinase domain. [] This binding prevents ATP binding and subsequent phosphorylation, ultimately inhibiting EGFR signaling pathways involved in tumor cell growth and survival. [, , ]
A: The development of EGFR C797S mutation is a known mechanism of acquired resistance to this compound. This mutation hinders the drug's ability to bind to EGFR, thereby diminishing its efficacy. [, ]
A: this compound forms an irreversible covalent bond with the Cys797 residue of EGFR. The C797S mutation substitutes this cysteine with a serine, preventing the formation of this covalent bond and reducing this compound's binding affinity. [, ]
A: Yes, patients who develop resistance to first- or second-generation EGFR TKIs, often due to the EGFR T790M mutation, can also develop resistance to third-generation inhibitors like this compound, primarily through the acquisition of the EGFR C797S mutation. [, , , ]
A: Research suggests that combining this compound with a MEK inhibitor, such as trametinib or selumetinib, might be a promising strategy for overcoming acquired resistance. This combination demonstrated potent antitumor activity in vitro and in vivo against this compound-resistant NSCLC cells harboring an EGFR/BRAF fusion gene. []
A: Research suggests that YAP/MCL-1 signaling also contributes to adaptive this compound resistance. Triple therapy combining a MCL-1 or YAP inhibitor with this compound and an AXL inhibitor significantly impacted cell viability and increased apoptosis, indicating a potential strategy to combat resistance. []
ANone: The molecular formula of this compound is C24H23N7O2, and its molecular weight is 441.5 g/mol. (Information not provided in provided abstracts. Please refer to drug information resources like Drugbank for confirmation.)
ANone: Specific spectroscopic data for this compound was not found in the provided research abstracts. For detailed spectroscopic information, refer to chemical databases or publications dedicated to the compound's characterization.
A: this compound features a distinctive pyrazole moiety that enables hydrogen bonds and van der Waals interactions with the EGFR kinase domain. This pyrazole moiety, along with its hydrophilic amine and hydrophobic phenyl groups, contributes to its selectivity for EGFR mutations, particularly L858R/T790M, over wild-type EGFR. [] Specific modifications to these structural features could potentially alter its binding affinity, potency, and selectivity.
A: this compound has shown promising clinical activity in patients with EGFR-mutated NSCLC. In the phase III LASER301 trial, this compound demonstrated a significant improvement in progression-free survival compared to gefitinib in the first-line treatment of EGFR-mutated advanced NSCLC. []
A: Yes, this compound exhibits good blood-brain barrier penetration and has shown substantial intracranial activity in patients with EGFR-mutated NSCLC with brain metastases. [, , ]
A: The LASER301 trial demonstrated that this compound significantly prolonged progression-free survival compared to gefitinib in patients with previously untreated EGFR-mutated advanced NSCLC. This benefit was consistent across various subgroups, including those with brain metastases and specific EGFR mutations. [, ]
A: Research suggests potential benefits of combining this compound with other agents. For instance, combining it with amivantamab, a bispecific antibody targeting EGFR and MET, has shown promising antitumor activity in patients with EGFR-mutated NSCLC, including those with osimertinib-relapsed disease. [, , , , , , ]
A: The combination targets multiple resistance mechanisms simultaneously. Amivantamab targets both EGFR and MET alterations, including MET amplifications, which are implicated in osimertinib resistance. Combining it with this compound's potent inhibition of EGFR, including common resistance mutations, provides a broader coverage of potential resistance pathways. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。